N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
Beschreibung
N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a synthetic small molecule featuring a pyrazolo[5,1-b][1,3]oxazine core substituted with a carboxamide group linked to a pyridin-4-yl ethyl moiety. The pyridine ring at position 4 and the ethyl linker may influence pharmacokinetic properties, including solubility and membrane permeability, while the oxazine core contributes to conformational stability .
Eigenschaften
IUPAC Name |
N-(2-pyridin-4-ylethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2/c19-13(16-7-4-11-2-5-15-6-3-11)12-10-17-18-8-1-9-20-14(12)18/h2-3,5-6,10H,1,4,7-9H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHVIQXBILHSFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NCCC3=CC=NC=C3)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is , and it features a complex heterocyclic structure that includes a pyrazolo[5,1-b][1,3]oxazine core. This structural motif is significant for its interaction with various biological targets.
Anticancer Activity
Research indicates that compounds containing the pyrazolo[5,1-b][1,3]oxazine scaffold exhibit notable anticancer properties. For instance:
- In vitro Studies : A study demonstrated that derivatives of pyrazolo compounds showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values for some derivatives were comparable to established chemotherapeutic agents like 5-fluorouracil .
| Compound | Cancer Cell Line | IC50 (µM) | Comparison Drug |
|---|---|---|---|
| Pyrazolo Derivative 1 | MCF-7 | 0.87 | 5-Fluorouracil |
| Pyrazolo Derivative 2 | HCT116 | 0.55 | 5-Fluorouracil |
The mechanism through which N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide exerts its anticancer effects may involve:
- Inhibition of Kinases : Certain pyrazolo derivatives have been shown to inhibit receptor tyrosine kinases such as VEGFR-2, which plays a crucial role in angiogenesis and tumor growth .
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Preliminary studies suggest efficacy against various pathogens, indicating potential as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
In a controlled study involving the administration of the compound to mice with induced tumors, significant reductions in tumor size were observed. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study 2: Antimicrobial Testing
A series of tests against common bacterial strains revealed that the compound exhibited bactericidal activity at concentrations lower than those required for many conventional antibiotics. This suggests a promising avenue for further development in treating bacterial infections .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural and Functional Analogs
Core Scaffold Variations
The pyrazolo[5,1-b][1,3]oxazine core is shared across several analogs, but substituent modifications significantly alter pharmacological profiles:
Key Observations :
- GDC-2394: Replacing the carboxamide with a sulfonamide enhances NLRP3 inhibitory potency (sub-nanomolar activity reported in preclinical studies) but introduces synthetic complexity .
- PDE4C Inhibitors : Substituent bulkiness (e.g., azetidin-1-yl) correlates with improved IC50 values (48.2 nM vs. 389 nM), suggesting steric effects dominate target binding .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide?
- Methodology : The synthesis involves multi-step reactions, typically starting with the formation of the pyrazolo[5,1-b][1,3]oxazine core. Key steps include:
Cyclocondensation : Reacting substituted pyrazole precursors with oxazine-forming reagents under controlled temperatures (e.g., 60–80°C) in anhydrous solvents like THF or DCM .
Carboxamide Formation : Coupling the core structure with a pyridinylethylamine group via amide bond formation using coupling agents like HATU or EDCI, often in the presence of a base (e.g., DIPEA) .
Purification : Chromatography (e.g., silica gel) or recrystallization to achieve ≥95% purity, verified by HPLC .
- Critical Parameters : Solvent choice, reaction time, and temperature significantly impact yield (typically 50–70%).
Q. How is the molecular structure of this compound characterized?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm substituent positions and ring junction stereochemistry. For example, pyridin-4-yl protons appear as a doublet at δ 8.5–8.7 ppm .
- Mass Spectrometry (ESI+) : Validates molecular weight (e.g., m/z 327.3 for [M+H]) .
- Elemental Analysis : Matches calculated vs. observed C, H, N, O percentages (e.g., C: 55.08%, H: 6.17%) .
Advanced Research Questions
Q. What strategies optimize the solubility and bioavailability of pyrazolo[5,1-b][1,3]oxazine derivatives?
- Methodology :
- Substitution Patterns : Introducing polar groups (e.g., hydroxyl or amine) at the 3-position enhances aqueous solubility. For example, a hydroxypropyl substituent increased solubility by 3-fold in PBS (pH 7.4) .
- Lipophilic Ligand Efficiency (LLE) : Balancing logP and potency (e.g., LLE ≥5) improves metabolic stability. Amine substituents reduce logP while maintaining target binding .
- Salt Formation : Converting free bases to hydrochloride salts improves crystallinity and dissolution rates .
Q. How do structural modifications impact NLRP3 inflammasome inhibition in related compounds?
- Case Study : Analogous compounds like GDC-2394 (a pyrazolo[5,1-b][1,3]oxazine sulfonamide) show:
- Potency : IC = 12 nM in NLRP3 inhibition assays .
- Safety : Amine substituents mitigate renal toxicity by reducing precipitation in physiological fluids .
- Experimental Design :
- In Vitro : THP-1 macrophage assays with ATP/Nigericin stimulation.
- In Vivo : Cynomolgus monkey models to assess pharmacokinetics (e.g., t = 8–12 h) and safety margins .
Q. How can researchers resolve contradictions in biological activity data across derivatives?
- Approach :
SAR Studies : Systematically vary substituents (e.g., pyridinylethyl vs. isochroman groups) and measure IC values against target enzymes .
Computational Modeling : Docking studies (e.g., Glide SP) identify critical binding interactions (e.g., hydrogen bonding with NLRP3’s ASC domain) .
Meta-Analysis : Compare datasets from analogues (e.g., PDE-4 inhibitors vs. NLRP3 inhibitors) to isolate scaffold-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
